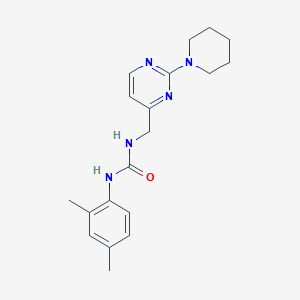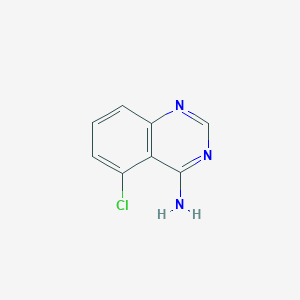
5-Chloroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroquinazolin-4-amine is a chemical compound with the CAS Number: 19808-34-5. It has a molecular weight of 179.61 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of quinazolin-4-amine derivatives, including 5-Chloroquinazolin-4-amine, has been explored in various studies . These derivatives have been synthesized through structure-based drug design, exploiting the structural differences between Aurora A and B .Molecular Structure Analysis
The IUPAC name for 5-Chloroquinazolin-4-amine is 5-chloro-4-quinazolinamine . The Inchi Code for this compound is 1S/C8H6ClN3/c9-5-2-1-3-6-7 (5)8 (10)12-4-11-6/h1-4H, (H2,10,11,12) .Physical And Chemical Properties Analysis
5-Chloroquinazolin-4-amine is a powder that is stored at room temperature . It has a melting point of 212-217 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Biofilm Inhibition Effects
5-Chloroquinazolin-4-amine has been used in the synthesis of new quinazolin-4-ones, which have shown promising results in combating antibiotic resistance . These compounds have demonstrated broad-spectrum antimicrobial activity and have been found to inhibit biofilm formation in Pseudomonas aeruginosa . They have also been found to decrease other virulence factors at low concentrations without affecting bacterial growth .
Antifungal and Antibacterial Activities
Quinazoline derivatives, including 5-Chloroquinazolin-4-amine, have shown antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas . This makes them potential candidates for the development of new drugs for the management of infectious diseases .
Anti-Inflammatory Properties
Quinazoline derivatives have been reported to possess anti-inflammatory properties . This suggests that 5-Chloroquinazolin-4-amine could potentially be used in the treatment of inflammatory diseases .
Antihypertensive Effects
Quinazoline derivatives have also been found to have antihypertensive effects . This indicates that 5-Chloroquinazolin-4-amine could potentially be used in the treatment of hypertension .
Antioxidant Activity
Quinazoline derivatives have been reported to possess antioxidant activity . This suggests that 5-Chloroquinazolin-4-amine could potentially be used in the treatment of diseases caused by oxidative stress .
Antitumor Properties
Quinazoline derivatives have been found to possess antitumor properties . This indicates that 5-Chloroquinazolin-4-amine could potentially be used in the treatment of cancer .
Wirkmechanismus
Mode of Action
It is known that many quinazoline derivatives interact with their targets by binding to active sites, leading to changes in the target’s function . The specific interactions between 5-Chloroquinazolin-4-amine and its targets remain to be elucidated.
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, but the specific pathways influenced by 5-Chloroquinazolin-4-amine are yet to be determined .
Result of Action
Some quinazoline derivatives have been shown to have cytotoxic activity, suggesting that 5-chloroquinazolin-4-amine may have similar effects .
Safety and Hazards
The safety information for 5-Chloroquinazolin-4-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
5-chloroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMCMXPOLUVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-benzylpiperidin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2685218.png)
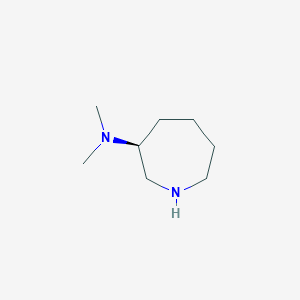
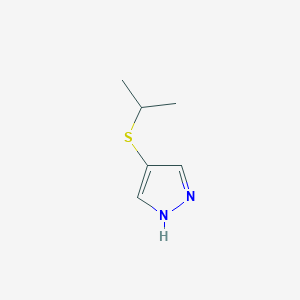

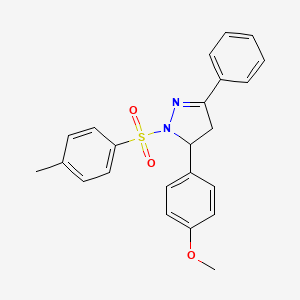
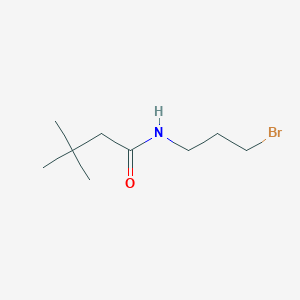
![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)
![3-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-one](/img/structure/B2685232.png)
![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzonitrile](/img/structure/B2685234.png)
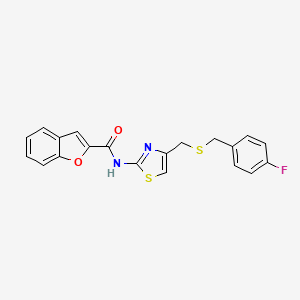
![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2685237.png)
![methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2685238.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2685239.png)
